Quinine (sulfate)
Description
Historical Milestones in Quinine (B1679958) Research
The scientific journey of quinine is marked by several key milestones that have profoundly influenced the field of chemistry. From its first extraction from a natural source to the complex feats of its complete chemical synthesis, the study of quinine has been a long and challenging endeavor. nih.gov
The use of Cinchona bark for its medicinal properties dates back centuries, but it was not until the early 19th century that its active component was scientifically identified. mdpi.comrunwayhealth.com In 1820, French pharmacists Pierre-Joseph Pelletier and Joseph-Bienaimé Caventou successfully isolated quinine from the bark of a Cinchona tree. wikipedia.orgacs.org This achievement was a landmark in pharmacology and chemistry, as it marked one of the first times an active ingredient was extracted from a medicinal plant. mdpi.comhannemanarchive.com
Pelletier and Caventou's work involved a process of acid-base extraction. ceon.rs They used yellow cinchona bark, which was known to be more potent against malaria than the gray variety used in previous attempts by other scientists. unizg.hrceon.rs Their success allowed for the standardization of dosing and a more precise application of the compound in treating malaria. unizg.hrceon.rs This isolation is often cited as a foundational moment in the development of the modern pharmaceutical industry. ceon.rsceon.rs
| Year | Milestone | Researchers | Significance |
| 1820 | First isolation of quinine | Pierre-Joseph Pelletier & Joseph-Bienaimé Caventou | Enabled standardized dosing and marked a key moment in pharmacology. wikipedia.orgacs.orgucsf.edu |
| 1854 | Determination of molecular formula | Adolph Strecker | Established the chemical formula as C20H24N2O2. wikipedia.org |
Determining the complex structure of quinine was a formidable challenge that spanned over half a century and involved numerous prominent chemists. unizg.hr The correct atomic connectivity of quinine was finally established in 1908 by the German chemist Paul Rabe. wikipedia.orgchemistryviews.org Rabe's work was the culmination of extensive degradation experiments and chemical intuition. unizg.hrudel.edu
A key breakthrough in this process was the work of Königs in 1894, who isolated a monocyclic structure named meroquinene through degradation experiments. unizg.hr This provided crucial information about the non-aromatic, quinuclidine (B89598) portion of the quinine molecule. unizg.hr Further investigations into quinotoxine, a degradation product of quinine, helped to solidify the proposed bicyclic structure of the non-aromatic part. unizg.hr
The stereochemistry of quinine, which has five stereogenic centers, presented another layer of complexity. wikipedia.org Vladimir Prelog, a Nobel laureate, made significant contributions to understanding the stereochemistry of organic molecules, including his work on Cinchona alkaloids like quinine. scispace.commsu.educemeteriesroute.eu His research was instrumental in clarifying the spatial arrangement of the atoms in the quinine molecule. msu.educemeteriesroute.eu
The total synthesis of quinine, a molecule with 16 possible stereoisomers, has been a monumental goal in organic chemistry. wikipedia.orgudel.edu The first formal total synthesis was reported in 1944 by Robert Burns Woodward and William von Eggers Doering. researchgate.net Their work was a landmark achievement, although it relied on a previously reported, but not fully detailed, conversion of an intermediate, quinotoxine, to quinine by Paul Rabe in 1918. wikipedia.orgresearchgate.netnih.gov
Decades later, the validity of Woodward and Doering's claim came under scrutiny. In 2001, Gilbert Stork published the first fully stereoselective total synthesis of quinine, a groundbreaking achievement in its own right. wikipedia.orgudel.eduacs.org Stork's work raised questions about the feasibility of the final steps in the Woodward-Doering synthesis. wikipedia.org This controversy was eventually resolved in 2007 when another research group successfully replicated the conversion of quinotoxine to quinine using Rabe's method. wikipedia.org
Since these pioneering efforts, several other total syntheses of quinine have been reported, each demonstrating increasing levels of stereocontrol and efficiency. researchgate.net These include syntheses by Uskokovic, Jacobsen, and Kobayashi, which have further advanced the art of organic synthesis. acs.orgresearchgate.net
| Year | Researchers | Contribution |
| 1918 | Paul Rabe & Karl Kindler | Reported the conversion of quinotoxine to quinine. wikipedia.orgnih.gov |
| 1944 | R.B. Woodward & W.E. Doering | Reported the first formal total synthesis of quinine. wikipedia.orgresearchgate.net |
| 2001 | Gilbert Stork | Achieved the first stereoselective total synthesis of quinine. wikipedia.orgudel.eduacs.org |
Evolution of Structural Elucidation Research for Quinine
Quinine's Prominence in Natural Products Chemistry Research
Quinine has long been a central molecule in the field of natural products chemistry. unizg.hrudel.edu Its complex structure and significant biological activity have made it an important target for synthesis and a benchmark for new chemical methods. ias.ac.inunizg.hrudel.edu The quest to synthesize quinine has driven innovation in synthetic strategy and has been a training ground for generations of organic chemists. unizg.hr
The study of quinine and its related Cinchona alkaloids has also contributed to our understanding of reaction mechanisms and stereochemistry. scispace.commsu.edu The molecule's unique framework has been a source of inspiration for the design of new catalysts and chiral ligands. ontosight.ai
Methodological Advancements Driven by Quinine Research
Research on quinine has not only advanced our understanding of this specific molecule but has also led to broader methodological advancements in organic chemistry. The challenges posed by its synthesis have spurred the development of new reactions and strategies for constructing complex molecular architectures. unizg.hr
Furthermore, quinine and its derivatives have found widespread use as catalysts in asymmetric synthesis. ontosight.aidovepress.com The chiral scaffold of the quinine molecule provides a powerful tool for controlling the stereochemical outcome of chemical reactions. ontosight.ai This has led to the development of highly selective catalysts for a variety of transformations, including asymmetric hydrogenations, aldol (B89426) reactions, and Michael additions. ontosight.aiwiley-vch.de The use of Cinchona alkaloids as "privileged organic chirality inducers" is a testament to the enduring legacy of quinine research in the field of asymmetric catalysis. wiley-vch.de
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C20H26N2O6S |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
(R)-[(2S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid |
InChI |
InChI=1S/C20H24N2O2.H2O4S/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4)/t13?,14?,19-,20+;/m0./s1 |
InChI Key |
AKYHKWQPZHDOBW-XCURWTCDSA-N |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3CC4CCN3CC4C=C)O.OS(=O)(=O)O |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.OS(=O)(=O)O |
Origin of Product |
United States |
Biosynthesis and Chemoenzymatic Pathways
Elucidation of Precursor Metabolism and Biosynthetic Origins
The foundation of quinine's molecular architecture lies in the convergence of two primary metabolic pathways, giving rise to the central intermediate, strictosidine (B192452). biorxiv.orgd-nb.info This molecule is the universal precursor for the vast family of monoterpenoid indole (B1671886) alkaloids (MIAs), to which quinine (B1679958) belongs. biorxiv.orgd-nb.infofrontiersin.org
The biosynthesis of quinine begins with the Pictet-Spengler condensation of two key precursors: tryptamine (B22526) and secologanin (B1681713). biorxiv.orgd-nb.infowikipedia.org Tryptamine is an indoleamine derived from the amino acid tryptophan, while secologanin is an iridoid monoterpene. biorxiv.orgd-nb.info The enzyme strictosidine synthase catalyzes this crucial condensation reaction, leading to the formation of strictosidine, the foundational scaffold for numerous alkaloids. frontiersin.orgcjnmcpu.comwikipedia.org
Recent studies have revealed that the methoxy (B1213986) group present in quinine is introduced early in the biosynthetic pathway. biorxiv.orgd-nb.info This occurs through the hydroxylation and subsequent O-methylation of tryptamine to form 5-methoxytryptamine (B125070). biorxiv.orgd-nb.info The promiscuity of downstream enzymes allows for the parallel processing of both tryptamine and 5-methoxytryptamine, ultimately leading to the production of both non-methoxylated (like cinchonidine) and methoxylated (like quinine) Cinchona alkaloids. biorxiv.orgd-nb.info
Following the formation of strictosidine, a series of enzymatic steps transform this initial precursor. A critical intermediate in the pathway leading to quinine is dihydrocorynantheal. acs.orgresearchgate.netnih.gov Its formation from strictosidine aglycone (the form of strictosidine after the glucose moiety is removed) is a key branching point in the biosynthesis. acs.orgresearchgate.net The discovery of this intermediate was facilitated by combining metabolomics and transcriptomics data from Cinchona pubescens, the plant that produces quinine. acs.orgresearchgate.net Dihydrocorynantheal is formed via a reduction and an esterase-triggered decarboxylation of the strictosidine aglycone. acs.orgresearchgate.netnih.gov
Role of Tryptamine and Secologanin in Strictosidine Formation
Enzymatic Mechanisms in Quinine Biosynthesis
The conversion of the initial precursors into the complex structure of quinine is orchestrated by a series of specialized enzymes. The characterization of these enzymes provides insight into the precise chemical transformations occurring at each step of the biosynthetic pathway.
Strictosidine synthase (STR) plays a pivotal role as the gateway enzyme to the entire family of monoterpenoid indole alkaloids. cjnmcpu.comwikipedia.org It catalyzes the stereospecific condensation of tryptamine and secologanin to form 3-α(S)-strictosidine. wikipedia.org In Cinchona species, the strictosidine synthase must be capable of utilizing both tryptamine and 5-methoxytryptamine as substrates to account for the production of both methoxylated and non-methoxylated alkaloids. d-nb.info The expression of the gene encoding for strictosidine synthase has been studied in Cinchona ledgeriana, confirming its presence and activity in various plant tissues, which is a prerequisite for quinine synthesis. researchgate.net
A key enzyme identified in the quinine biosynthetic pathway is a medium-chain alcohol dehydrogenase (MDR) from Cinchona pubescens, named CpDCS (dihydrocorynantheine synthase). acs.orgresearchgate.netbiorxiv.org This enzyme is responsible for the reduction of strictosidine aglycone. acs.orgresearchgate.net Specifically, CpDCS catalyzes the formation of (20R)-dihydrocorynantheine from the strictosidine aglycone. biorxiv.orgacs.org This reduction step is crucial for steering the biosynthesis towards the corynanthe-type scaffold characteristic of quinine and its related alkaloids. biorxiv.org The discovery and functional characterization of CpDCS have been instrumental in piecing together the early steps of the quinine biosynthetic pathway. acs.orgquora.combiorxiv.org
Following the reduction step catalyzed by CpDCS, an esterase enzyme, also identified from Cinchona pubescens and named CpDCE, plays a critical role. acs.orgresearchgate.netnih.gov This enzyme facilitates the hydrolysis of the methyl ester group in the dihydrocorynantheine (B1227059) intermediate. researchgate.net This hydrolysis then triggers a spontaneous decarboxylation, leading to the formation of the key intermediate, dihydrocorynantheal. researchgate.net The sequential action of CpDCS and CpDCE on the strictosidine aglycone to yield dihydrocorynantheal has been demonstrated through in vitro enzymatic assays. researchgate.netresearchgate.net
| Enzyme | Abbreviation | Substrate(s) | Product | Function in Quinine Biosynthesis |
| Strictosidine Synthase | STR | Tryptamine, Secologanin | Strictosidine | Catalyzes the initial Pictet-Spengler condensation to form the universal precursor of monoterpenoid indole alkaloids. biorxiv.orgd-nb.infofrontiersin.org |
| Medium-Chain Alcohol Dehydrogenase | CpDCS | Strictosidine Aglycone | (20R)-Dihydrocorynantheine | Reduces the strictosidine aglycone to form a key corynanthe-type intermediate. acs.orgbiorxiv.org |
| Esterase | CpDCE | Dihydrocorynantheine | Dihydrocorynantheal | Catalyzes the hydrolysis and subsequent decarboxylation to form another critical intermediate. acs.orgresearchgate.net |
O-Methyltransferase Specificity and Late-Stage Modifications
The final steps in quinine biosynthesis involve hydroxylation, methylation, and keto-reduction. The precise order of these modifications has been a subject of investigation. Research combining metabolomics and transcriptomics of Cinchona pubescens has led to the discovery of an O-methyltransferase, CpOMT1, that is specific for 6'-hydroxycinchoninone. acs.orgresearchgate.netnih.govresearchmap.jp This finding suggests a preferred sequence where hydroxylation and subsequent methylation occur on the cinchoninone (B1261553) scaffold before the final keto-reduction step. acs.orgmpg.de
While the enzyme responsible for the initial hydroxylation of the quinoline (B57606) scaffold remains to be definitively identified, the high specificity of CpOMT1 for 6'-hydroxycinchoninone over the keto-reduced forms (6'-hydroxycinchonine and 6'-hydroxycinchonidine) provides strong evidence for the proposed order of these late-stage modifications. acs.org However, it is important to note that alternative pathways, such as the hydroxylation and O-methylation of cinchonidine (B190817) and cinchonine, cannot be entirely ruled out based on in vitro data alone. mpg.de
Interestingly, recent studies have challenged the long-held assumption that the methoxy group of quinine is incorporated at a late stage. Evidence now suggests that the biosynthesis may initiate with the hydroxylation and subsequent O-methylation of tryptamine to form 5-methoxytryptamine. d-nb.infobiorxiv.org This methoxylated precursor then enters the main biosynthetic pathway. The promiscuity of downstream enzymes, which can act on both methoxylated and non-methoxylated substrates, leads to the parallel formation of various Cinchona alkaloids. d-nb.infobiorxiv.org
Genetic and Transcriptomic Approaches to Biosynthetic Pathway Discovery
The elucidation of the quinine biosynthetic pathway has been significantly advanced by genetic and transcriptomic approaches. By analyzing the RNA sequences from different tissues of Cinchona plants and comparing them with metabolomic data, researchers can identify candidate genes encoding the enzymes responsible for specific biosynthetic steps. acs.orgmpg.de This strategy is based on the hypothesis that genes involved in quinine biosynthesis will be highly expressed in tissues where quinine and its precursors accumulate, such as the roots and stems. acs.org
This approach has successfully led to the identification of several key enzymes. For instance, by mining RNA-seq data for orthologs of known monoterpenoid indole alkaloid (MIA) biosynthetic genes from other plant species, researchers identified a medium-chain alcohol dehydrogenase (CpDCS) and an esterase (CpDCE) involved in the early stages of the pathway. acs.orgresearchgate.netnih.govresearchmap.jp Similarly, an O-methyltransferase (CpOMT1) involved in the late-stage modifications was discovered. acs.orgresearchgate.net
Furthermore, transcriptomic analysis of Cinchona ledgeriana hairy root cultures has been used to study alkaloid production. nih.govresearchgate.net These studies, sometimes involving the introduction of genes from other plants like Catharanthus roseus, aim to understand and potentially engineer the pathway for enhanced production of quinine and other alkaloids. nih.govresearchgate.net The integration of transcriptomic, proteomic, and metabolomic data provides a powerful "omics" toolkit for dissecting the complex regulatory networks of MIA biosynthesis. universiteitleiden.nl
Chemoenzymatic Synthesis Strategies Inspired by Quinine Biosynthesis
The growing understanding of the quinine biosynthetic pathway is inspiring the development of chemoenzymatic synthesis strategies. These approaches combine the selectivity of enzymatic reactions with the efficiency of chemical synthesis to produce quinine and its analogs. rsc.org
One strategy involves the late-stage modification of readily available natural products or synthetic intermediates. mdpi.com For example, a concise total synthesis of quinine has been developed that utilizes a C-H activation step, allowing for the flexible introduction of various functional groups. scientificupdate.com This approach enables the creation of novel quinine analogs with potentially enhanced biological activities. scientificupdate.com
Biomimetic approaches, which mimic the proposed biosynthetic transformations, are also being explored. This includes strategies for the "indole to quinoline" rearrangement, a key transformation in the biosynthesis of Cinchona alkaloids. researchgate.net Organocatalysis has been employed to achieve asymmetric biomimetic transamination, a reaction relevant to the synthesis of the chiral building blocks of quinine. nih.govrsc.org
Chemical Synthesis and Stereochemical Control
Asymmetric Synthesis of Quinine (B1679958) and Its Analogs
The development of asymmetric syntheses for quinine and its analogs has been a major focus of modern organic chemistry. These methods aim to produce a single enantiomer of the target molecule, which is crucial for its biological activity and for its application as a chiral catalyst or ligand.
The ability to synthesize not only natural (–)-quinine but also its "unnatural" (+)-enantiomer and various analogs has been a significant achievement. scientificupdate.comnih.gov This opens up opportunities for exploring the structure-activity relationships of these compounds and for developing new catalysts with unique properties.
A cornerstone of modern asymmetric synthesis is the use of chiral catalysts to control the stereochemical outcome of key bond-forming reactions. In the context of quinine synthesis, this has been achieved through various catalytic systems, including metal-based catalysts and organocatalysts.
Key examples of chiral catalyst-mediated enantiocontrol include:
Hayashi's Organocatalytic Synthesis: A diphenylprolinol silyl (B83357) ether was used as an organocatalyst to mediate an asymmetric Michael reaction in the first one-pot sequence of their synthesis of (–)-quinine. nih.govnih.gov This organocatalytic approach provided excellent enantioselectivity in the formation of a key chiral intermediate. researchgate.net
Ishikawa's Synthesis of (+)-Quinine: An organocatalytic formal aza [3+3] cycloaddition/Strecker-type cyanation reaction was the key transformation in the synthesis of the unnatural enantiomer of quinine. nih.govresearchgate.net This reaction, mediated by a diphenylprolinol silyl ether catalyst, proceeded with excellent enantiomeric excess using a very low catalyst loading (0.5 mol%). nih.gov
Aggarwal's Synthesis: A chiral sulfide (B99878) was used to mediate an asymmetric sulfur ylide epoxidation reaction. bristol.ac.ukbris.ac.uk This reagent-controlled process delivered the desired epoxide with high enantio- and diastereoselectivity, demonstrating excellent control over the formation of the C8 and C9 stereocenters. bris.ac.uk
These examples highlight the power and versatility of chiral catalysis in the asymmetric synthesis of complex natural products like quinine. By carefully selecting the catalyst and reaction conditions, chemists can now exert a high degree of control over the stereochemical course of a reaction, paving the way for the efficient and selective synthesis of a wide range of chiral molecules.
Diastereoselective Control in Quinuclidine (B89598) Ring Construction
The construction of the bicyclic quinuclidine ring with the correct relative stereochemistry at the C-3 and C-4 positions is a critical phase in the total synthesis of quinine. Various strategies have been developed to exert diastereoselective control during this ring-forming process.
Classic approaches to forming the quinuclidine ring often start from appropriately functionalized piperidine (B6355638) precursors. liverpool.ac.uk Key ring-closure reactions include intramolecular conjugate additions and nucleophilic substitutions. liverpool.ac.ukudel.edu For instance, the Uskokovic-Gutzwiller synthesis involved creating the quinuclidine ring by forming the N-1 to C-8 bond. udel.edu Another strategy involves the intramolecular ring-opening of an epoxide by an amine, a method that has been explored in the synthesis of quinine and its diastereomers. liverpool.ac.uk
More contemporary syntheses have employed metal-catalyzed reactions to achieve high levels of diastereoselectivity. One notable method is an intramolecular palladium-mediated allylic alkylation, which proceeds with excellent regio- and diastereoselectivity to form the C3-C4 bond and close the quinuclidine ring. acs.org This specific reaction represented the first instance of a ketone-enolate-stereocontrolled allylic alkylation mediated by palladium. acs.org Another advanced approach utilizes an iridium-catalyzed intramolecular allylic dearomatization reaction, which has been successful in the asymmetric construction of quinuclidine derivatives, achieving high diastereoselectivity (up to >20:1 dr). chinesechemsoc.org
Control of stereochemistry has also been achieved through substrate-directed reactions. In one synthetic route, a diastereoselective conjugate reduction using a copper-hydride mediated process was used to establish the required cis-relative stereochemistry at C-3 and C-4 of a piperidine intermediate, which was confirmed by single-crystal X-ray diffraction analysis. nih.gov This was followed by a stereoselective hydroxyl-directed epoxidation to set another stereocenter. nih.gov These examples highlight the evolution of synthetic strategies from classical cyclizations to sophisticated, metal-catalyzed, and substrate-controlled methods that enable the precise construction of quinine's complex quinuclidine core.
Stereochemical Elucidation and Configuration Assignment
The quinine molecule contains two primary ring systems, the aromatic quinoline (B57606) and the bicyclic quinuclidine, linked by a hydroxymethylene bridge. allfordrugs.com It possesses four key stereogenic centers at positions C-3, C-4, C-8, and C-9, which means it can exist as one of 16 possible stereoisomers (2^4). chiralpedia.com The naturally occurring, biologically active form is the levorotatory isomer, (-)-quinine. chiralpedia.comwiley-vch.de
Determination of Absolute and Relative Stereochemistry
The definitive assignment of the absolute and relative stereochemistry of quinine was a significant scientific achievement. The correct atomic connectivity was first proposed by Paul Rabe in the early 20th century, but this initial work did not establish the molecule's three-dimensional structure. wiley-vch.de By 1944, the cis relationship between the vinyl group at C-3 and the substituent at C-4 in the piperidine ring (a key fragment of the quinuclidine structure) had been confirmed. udel.edu
The absolute configuration of (-)-quinine was eventually established as (3R, 4S, 8S, 9R). chiralpedia.com Its primary diastereomer, quinidine (B1679956), differs only in the stereochemistry at the C-8 and C-9 positions, possessing an (8R, 9S) configuration. nih.gov The determination of this precise spatial arrangement relied on a combination of chemical degradation, synthesis, and advanced analytical techniques. Single crystal X-ray analysis is a powerful method for unambiguously determining or confirming the stereochemistry of complex molecules like alkaloids. lkouniv.ac.in Modern investigations often employ a combination of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods, such as Density Functional Theory (DFT), to investigate and confirm the relative configurations of new derivatives or synthetic intermediates. acs.org
Stereoisomer Differentiation and Separation Techniques
The differentiation and separation of quinine from its stereoisomers, particularly its diastereomer quinidine, are crucial for both analytical and preparative purposes. High-Performance Liquid Chromatography (HPLC) has emerged as the preferred technique for this purpose. researchgate.net
Reversed-phase HPLC (RP-HPLC) methods have been developed to successfully separate quinine and quinidine. researchgate.net One validated method uses a Symmetry C18 column with a mobile phase consisting of an acetonitrile-water-triethylamine-acetic acid mixture, adjusted to an acidic pH. researchgate.net
For more challenging separations, especially of enantiomers, chiral chromatography is employed. This involves the use of Chiral Stationary Phases (CSPs) or chiral additives in the mobile phase. google.comasianpubs.org CSPs based on quinine derivatives, such as tert-butyl carbamoyl (B1232498) quinine, are effective for separating a wide range of acidic chiral compounds, operating on principles of anionic exchange and stereoselective intermolecular interactions (e.g., ion-pairing, π-π interactions, and hydrogen bonding). asianpubs.org Conversely, commercially available chiral columns, such as Resolvosil or Cyclobond I, can be used to separate the stereoisomers of quinine itself. google.com The separation can be optimized by modifying the mobile phase composition, which may include mixtures of aqueous solutions, methanol, and acetonitrile (B52724). google.com
Beyond chromatography, other techniques like capillary electrophoresis and isotachophoresis are also utilized for the analysis of quinine stereoisomers. researchgate.net Furthermore, NMR spectroscopy in the presence of a chiral solvating agent (CSA) is a valuable method for determining the enantiomeric composition of a sample. wiley-vch.de Interestingly, quinine itself is often used as an inexpensive and effective CSA for determining the enantiomeric purity of other classes of chemical compounds by inducing distinguishable chemical shifts in the NMR spectra of the two enantiomers. researchgate.netacs.org
Molecular Mechanisms and Fundamental Biological Interactions in Vitro and Non Human Systems
Interactions with Parasitic Biological Systems (e.g., Plasmodium falciparum in vitro)
Quinine's primary therapeutic role is derived from its toxicity toward the malaria parasite, Plasmodium falciparum. wikipedia.org Its mechanisms of action are complex and involve interference with several vital parasitic processes.
During its intraerythrocytic life stage, the Plasmodium parasite digests the host's hemoglobin to acquire essential amino acids. mdpi.compnas.org This process releases large quantities of toxic free heme. pnas.org To protect itself, the parasite detoxifies the heme by crystallizing it into an inert, insoluble polymer called hemozoin, also known as β-hematin. mdpi.compnas.orgnih.gov
The most widely accepted hypothesis for quinine's action is its interference with this detoxification process. wikipedia.orgresearchgate.net Similar to other quinoline (B57606) antimalarials, quinine (B1679958) is a weak base that accumulates in the acidic food vacuole of the parasite. researchgate.netdrugbank.com Here, it is thought to inhibit heme polymerase, the enzyme responsible for hemozoin formation. researchgate.netdrugbank.com By binding to heme or capping the growing hemozoin crystal, quinine prevents further crystallization. mdpi.compnas.org This leads to the accumulation of cytotoxic free heme and drug-heme complexes within the parasite, causing oxidative damage to cellular components and ultimately leading to parasite death. wikipedia.orgnih.govresearchgate.net In vitro studies have demonstrated that quinine inhibits the formation of β-hematin in a dose-dependent manner. nih.gov
In Vitro Inhibition of β-Hematin Formation by Quinolines
| Compound | Reported Potency / IC50 | Reference |
|---|---|---|
| Quinine | Lower potency compared to Chloroquine | nih.gov |
| Quinine Dimers | IC50 values comparable to Quinine | nih.gov |
| Chloroquine | Higher potency than Quinine and Mefloquine | nih.govbiorxiv.org |
| Mefloquine | Lower potency than Chloroquine | nih.gov |
| Amodiaquine | High potency, comparable to Chloroquine | nih.gov |
In vitro studies indicate that quinine can inhibit both nucleic acid and protein synthesis in P. falciparum. wikipedia.orgpediatriconcall.comfda.gov The incorporation of radiolabeled precursors like [³H]hypoxanthine (for nucleic acids) and [³H]isoleucine (for proteins) into parasite macromolecules is significantly reduced in the presence of therapeutic concentrations of quinine. nih.govnih.govnih.gov
One proposed mechanism for the inhibition of protein synthesis is the disruption of hemoglobin digestion. researchgate.netnih.gov By limiting the breakdown of hemoglobin, quinine reduces the supply of essential amino acids required for the parasite to build its own proteins. nih.gov However, some studies using a cell-free protein synthesis system from P. falciparum found that quinine did not directly inhibit the translation of endogenous mRNA, suggesting its effect on protein synthesis in the live parasite is likely indirect. scielo.brbioline.org.br Another hypothesis suggests that quinine may intercalate into the parasite's DNA, thereby disrupting the processes of DNA replication and transcription. medicinenet.comnih.gov
The Plasmodium parasite heavily relies on glycolysis for its energy production. scirp.org In vitro studies have shown that quinine can inhibit glycolysis in P. falciparum, although this pathway appears to be relatively resistant to the drug compared to nucleic acid and protein synthesis. wikipedia.orgpediatriconcall.comfda.govnih.gov The inhibition of lactate (B86563) production, a key indicator of glycolytic activity, was found to be less than 60% of the inhibition observed for hypoxanthine (B114508) and isoleucine uptake. nih.gov Molecular docking studies have explored the binding of quinoline-based drugs to lactate dehydrogenase (pfLDH), a crucial enzyme in the glycolytic pathway. scirp.org These studies suggest that quinine can potentially bind to the cofactor-binding site of pfLDH, which could competitively inhibit the binding of NADH and disrupt the enzyme's function. scirp.org
A potential, though less emphasized, mechanism of quinine's action is its direct interaction with parasitic DNA. medicinenet.comnih.gov It has been proposed that quinine can intercalate into the DNA double helix, which could interfere with critical cellular processes such as replication and transcription. medicinenet.comnih.gov Studies using techniques like UV absorption and viscometry have indicated that quinine binds to DNA, although this interaction is considered weak and occurs at high concentrations. nih.gov More recent investigations using Raman spectroscopy and molecular dynamics simulations have sought to provide a more detailed, molecular-level picture of this binding interaction, though it is not considered the primary antimalarial mechanism. nih.gov Quantitative analysis using fluorescent analogues of quinine did not show localization of the compound in the parasite's nucleus, making claims of disrupting DNA replication less likely. uct.ac.za
Effects on Glycolysis in P. falciparum
Quinine's Influence on Ion Channel Function in Model Systems (e.g., muscle membranes)
Beyond its antiparasitic effects, quinine is known to interact with a variety of ion channels in host systems, which underlies some of its other physiological effects and toxicities. frontiersin.org In model systems such as muscle membranes and isolated neurons, quinine has been shown to be a potent blocker of several types of ion channels.
Notably, quinine inhibits various potassium (K+) channels. frontiersin.orgresearchgate.net It also blocks nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction in a dose-dependent manner. frontiersin.org Studies on crab skeletal muscle fibers showed that low concentrations (0.1-0.5 mM) of quinine led to a decline in action and resting potentials, while moderate concentrations (1-5 mM) induced contractures followed by muscle refractoriness. nih.gov This effect is thought to be related to quinine's ability to induce calcium release from the sarcoplasmic reticulum. nih.gov
In isolated spiral ganglion neurons, quinine was found to block both potassium currents (with an IC₅₀ of around 10 μM) and sodium currents (with an IC₅₀ of around 85 μM) in a voltage-dependent manner, while having little effect on calcium currents. physiology.org
Effect of Quinine on Various Ion Channels and Receptors (In Vitro)
| Target | Model System | Observed Effect | Effective Concentration / IC50 | Reference |
|---|---|---|---|---|
| Human Muscle nAChR | Xenopus laevis oocytes | Dose-dependent block of ACh-evoked currents | 1.70 ± 0.12 μM | frontiersin.org |
| Human Neuronal α7 nAChR | Xenopus laevis oocytes | Dose-dependent block of ACh-evoked currents | 12.8 ± 1.3 μM | frontiersin.org |
| Potassium Channels | Spiral Ganglion Neurons | Block of whole-cell K+ currents | ~10 μM | physiology.org |
| Sodium Channels | Spiral Ganglion Neurons | Block of Na+ currents | ~85 μM | physiology.org |
| Mitochondrial ATP-regulated K+ Channel (mitoKATP) | Bovine Heart | Inhibition | Micromolar range | researchgate.net |
Molecular Binding Studies with Biochemical Targets (e.g., enzymes, receptors in vitro)
Molecular docking and in vitro binding studies have been employed to investigate quinine's interaction with various biochemical targets, providing insights into its potential mechanisms of action and off-target effects.
In silico studies have explored quinine's binding affinity for a range of enzymes. For instance, docking studies with enzymes involved in skin aging showed that quinine has a strong binding affinity for tyrosinase, with a free energy value (ΔG) of -6.84 kcal/mol, as well as for elastase and collagenase. researchgate.net Other computational models have predicted quinine's interaction with viral proteins, such as the non-structural protein nsp12 of coronaviruses, and host receptors like the Angiotensin-Converting Enzyme 2 (ACE2). researchgate.netbiomedpharmajournal.org One study reported a binding affinity of -4.89 kcal/mol for quinine with the ACE2 receptor. japer.in Additionally, quinine has been shown to inhibit the binding of [³H]glibenclamide to the sulfonylurea receptor in the inner mitochondrial membrane, indicating an interaction with this target. researchgate.net
In Silico Binding Affinities of Quinine to Various Biochemical Targets
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|
| Angiotensin Converting Enzyme 2 (ACE2) Receptor | -4.89 | His34, Glu37, Lys353 | japer.in |
| Tyrosinase | -6.84 | His263 | researchgate.net |
| Elastase | -4.9 to -6.8 (range) | Asp206 | researchgate.net |
| Coronavirus Non-structural protein (nsp 12) | -6.14 | Not specified | biomedpharmajournal.org |
Quinine As a Chiral Catalyst and Reagent in Organic Synthesis
Applications in Asymmetric Organic Synthesis
The utility of quinine-based catalysts spans a broad spectrum of asymmetric reactions, leading to the synthesis of complex chiral molecules with high yields and remarkable enantioselectivity. buchler-gmbh.comdovepress.com These catalysts are instrumental in creating new stereogenic centers, which are valuable building blocks for more elaborate chemical structures. nih.gov
Quinine (B1679958) in Asymmetric Michael Addition Reactions
The asymmetric Michael addition is one of the most extensively studied reactions utilizing quinine-derived catalysts. dovepress.com These catalysts, particularly those modified with thiourea (B124793), squaramide, or sulfonamide moieties, have proven to be highly effective. dovepress.comnih.gov For instance, a bifunctional quinine-derived sulfonamide organocatalyst has been successfully used in the sulfa-Michael addition of naphthalene-1-thiol to trans-chalcone derivatives, achieving up to 96% enantiomeric excess (ee) with a low catalyst loading of 1 mol%. nih.gov Similarly, quinine-derived thiourea catalysts have been employed in the Michael addition of 1,3-dicarbonyl compounds to nitrostyrenes. nih.gov
Research has also explored the use of quinine in domino reactions that incorporate a Michael addition step. A notable example is the organocatalytic asymmetric domino Michael/O-alkylation reaction of maleimides with γ-halogenated-β-ketoesters, catalyzed by commercially available quinine, which produces chiral succinimide-substituted 3(2H)-furanones in high yields and good enantioselectivities. rsc.org
| Reaction Type | Catalyst | Reactants | Product | Enantiomeric Excess (ee) | Reference |
| Sulfa-Michael Addition | Quinine-derived sulfonamide | Naphthalene-1-thiol, trans-chalcone derivatives | β-naphthyl-β-sulfanyl ketones | Up to 96% | nih.gov |
| Michael Addition | Quinine-derived thiourea | 1,3-dicarbonyl compounds, nitrostyrenes | Functionalized nitroalkanes | Not specified | nih.gov |
| Domino Michael/O-alkylation | Quinine | Maleimides, γ-halogenated-β-ketoesters | Succinimide substituted 3(2H)-furanones | Up to 94% | rsc.org |
| Michael Addition | Quinine | Malononitriles, enones | Substituted malononitriles | Not specified | rsc.org |
| Aza-Michael Addition | Quinine-derived primary amines | tert-butyl (E)-(2-((4-oxopent-2-en-1-yl)oxy)ethyl)carbamate | tert-butyl (S)-3-(2-oxopropyl)morpholine-4-carboxylate | Not specified | buchler-gmbh.com |
Catalysis of Asymmetric Henry and Diels-Alder Reactions
Quinine derivatives have demonstrated significant catalytic activity in asymmetric Henry (nitroaldol) and Diels-Alder reactions. In the Henry reaction, which involves the C-C bond formation between a nitroalkane and a carbonyl compound, quinine-derived catalysts promote high enantioselectivity. scispace.comresearchgate.net For example, a quinidine-derived catalyst with a thiourea moiety at the 6'-position has been shown to effectively catalyze the reaction between nitromethane (B149229) and various aromatic aldehydes. scispace.com
In the realm of Diels-Alder reactions, quinine-based catalysts have been applied to the [4+2] cycloaddition of 2-pyrones and α,β-unsaturated electrophiles. scispace.com The catalyst facilitates the reaction through a combination of HOMO-elevating and LUMO-lowering interactions, leading to products with good exo-selectivity and excellent enantioselectivity. scispace.com Primary amine derivatives of quinine have also been successfully used to catalyze the Diels-Alder reaction of 2-pyrones with enones, expanding the scope of this transformation. rsc.org
| Reaction | Catalyst | Reactants | Key Feature | Enantiomeric Excess (ee) | Reference |
| Henry Reaction | Quinidine-derived thiourea | Nitromethane, Aromatic aldehydes | Highly enantioselective | Not specified | scispace.com |
| aza-Henry Reaction | Quinine | Hydrazones, Nitroalkanes | Synthesis of β-nitrohydrazides | Up to 77% (94% after recrystallization) | researchgate.net |
| Diels-Alder Reaction | Thiourea-substituted Cinchona alkaloid | 2-pyrones, α,β-unsaturated electrophiles | Good exo-selectivity | Excellent | scispace.com |
| Diels-Alder Reaction | 9-amino-(9-deoxy)-epi-quinine | α,β-unsaturated ketones, N-phenylmaleimide | Remote control of stereogenic axis | High | acs.org |
Utility in Asymmetric Aldol (B89426), Amination, and Cycloaddition Reactions
The application of quinine-based catalysts extends to asymmetric aldol reactions, aminations, and various cycloadditions. buchler-gmbh.com In aldol reactions, quinine derivatives, particularly 9-amino-9-(deoxy)-epi-cinchona alkaloids, have been used to catalyze the reaction between aldehydes and ketones, yielding chiral tertiary alcohols with excellent yields and enantioselectivity. dovepress.comrsc.org For instance, the direct aldol reaction of unprotected acetol with aromatic aldehydes catalyzed by 9-amino-9-epi-Cinchona ditartrates provides syn-aldols with up to 90% ee, which can be further enhanced to 99% ee through crystallization. rsc.org
Quinine-derived catalysts are also effective in asymmetric amination reactions. buchler-gmbh.com Benzimidazole-derived guanidines, for example, have been utilized as organocatalysts in the asymmetric amination of 1,3-dicarbonyl compounds. scispace.com
Furthermore, quinine and its derivatives catalyze a variety of cycloaddition reactions. buchler-gmbh.come-bookshelf.de This includes [2+2] cycloadditions between ketenes and chlorinated aldehydes, as well as formal [4+2] cycloadditions between enones and electron-poor dienophiles. rsc.orguva.nl
| Reaction | Catalyst | Reactants | Product | Enantiomeric Excess (ee) | Reference |
| Aldol Reaction | 9-amino-9-epi-Cinchona ditartrates | Acetol, Aromatic aldehydes | syn-Aldols | Up to 90% (99% after crystallization) | rsc.org |
| Aldol Reaction | Quinine-derived primary amine | Isatins, Acetaldehyde | 3-substituted 3-hydroxy-2-oxindoles | Good | dovepress.com |
| Amination | Benzimidazole-derived guanidines | 1,3-dicarbonyl compounds, Di-t-butylazodicarboxylate | Aminated products | Not specified | scispace.com |
| [2+2] Cycloaddition | Quinine/Quinidine (B1679956) | Ketene, Chlorinated ketones/aldehydes | Substituted oxetan-2-ones | Up to 98% | uva.nl |
| [4+2] Cycloaddition | 9-amino-(9-deoxy)-epi-quinine | Enones, Dienophiles | Chiral cyclic compounds | High | rsc.org |
Quinine-Mediated Halogenation, Mannich, Epoxidation, and Friedel-Crafts Reactions
The catalytic scope of quinine derivatives encompasses a wide range of other important asymmetric transformations, including halogenations, Mannich reactions, epoxidations, and Friedel-Crafts reactions. buchler-gmbh.com
Mannich Reactions: Quinine-derived thioureas have been successfully used as catalysts in the enantioselective Mannich-type addition of 1,3-diketones and malonates to N-Boc isatin (B1672199) imines, producing the corresponding adducts in high yields (83-99%) and enantiomeric excesses (75-98% ee). dovepress.com
Epoxidation: Quinine-based catalysts have been employed in the asymmetric epoxidation of enones. nih.gov
Friedel-Crafts Reactions: Bifunctional squaramide organocatalysts derived from quinine have been evaluated in the Friedel-Crafts alkylation of indoles with nitroolefins, yielding 3-substituted indole (B1671886) derivatives with high enantioselectivity (up to >99% ee). bohrium.com Experimental and theoretical studies have also delved into the stereoselectivity of the Friedel-Crafts alkylation of indoles with α,β-unsaturated ketones catalyzed by 9-amino(9-deoxy)epi quinine. acs.orgnih.gov
Halogenation: Urea and thiourea derivatives of quinine are utilized to promote asymmetric halogenation reactions. buchler-gmbh.com
Mechanistic Investigations of Quinine-Catalyzed Reactions
Understanding the mechanism of quinine-catalyzed reactions is crucial for the rational design of new and more efficient catalysts. acs.orgnih.gov Mechanistic studies often involve a combination of experimental techniques and theoretical calculations. acs.orgnih.govresearchgate.net
Role of Quinine as a Bifunctional Organocatalyst
A key feature of many quinine-derived catalysts is their ability to act as bifunctional organocatalysts. nih.govbeilstein-journals.org This means they possess both a basic site (typically the quinuclidine (B89598) nitrogen) and an acidic or hydrogen-bond-donating site (such as a hydroxyl group, urea, thiourea, or squaramide moiety). nih.govbeilstein-journals.org This bifunctionality allows the catalyst to simultaneously activate both the nucleophile and the electrophile in a reaction. nih.gov
For example, in a Michael addition, the basic quinuclidine nitrogen can deprotonate the nucleophile, increasing its reactivity, while the hydrogen-bond-donating group can activate the electrophile by coordinating to its carbonyl or nitro group. scispace.com This dual activation not only accelerates the reaction but also organizes the transition state in a way that leads to high stereoselectivity. dovepress.comscispace.com The synergistic interaction between the two functional groups is essential for the catalyst's effectiveness. researchgate.net
Mechanistic studies have highlighted the importance of hydrogen bonding interactions between the catalyst and the substrates in determining the stereochemical outcome of the reaction. researchgate.netnih.gov For instance, in the Friedel-Crafts alkylation of indoles catalyzed by 9-amino(9-deoxy)epi quinine, the achiral acid cocatalyst plays a vital role in forming a well-structured ion-pair supramolecular assembly with the imine intermediate, which is stabilized by multiple noncovalent interactions. acs.orgnih.gov
Chiral Induction Mechanisms in Enantioselective Transformations
The ability of quinine-based catalysts to induce chirality in chemical reactions stems from their capacity to form diastereomeric transition states with the reacting substrates. This process is governed by a combination of non-covalent interactions, including hydrogen bonding, ionic pairing, and steric hindrance, which collectively create a chiral pocket around the catalyst's active site. dovepress.com
A key feature of many quinine-derived catalysts is their bifunctionality. dovepress.comnih.gov The quinuclidine nitrogen, a tertiary amine, acts as a Brønsted base or a nucleophile, while a hydrogen-bond-donating group, often located at the C9 position, serves as a Brønsted acid. dovepress.comwiley-vch.de This dual activation mechanism allows the catalyst to simultaneously interact with both the nucleophile and the electrophile in a reaction.
For instance, in Michael additions catalyzed by quinine-derived thioureas, two primary mechanisms have been proposed. nih.gov In one pathway, the acidic N-H protons of the thiourea moiety activate the electrophile (e.g., an enone) through hydrogen bonding, while the protonated quinuclidine nitrogen interacts with the nucleophile (e.g., a nitroalkane). nih.govacs.org In the alternative mechanism, the roles are reversed, with the protonated quinuclidine activating the electrophile and the thiourea group binding to the nucleophile. nih.govacs.org The relative orientation of the quinoline (B57606) and quinuclidine rings creates a defined chiral environment, forcing the substrates to approach in a specific manner, which ultimately dictates the stereochemistry of the product. dovepress.com
Development and Characterization of Quinine-Derived Catalysts
The versatility of the quinine scaffold has spurred the development of a vast library of modified catalysts, each tailored for specific applications. These modifications often target the C9 hydroxyl group, the quinuclidine nitrogen, and the quinoline ring. dovepress.comtut.ac.jp
Design and Synthesis of Modified Cinchona Alkaloid Catalysts (e.g., Urea, Thiourea, Squaramide Derivatives)
A significant advancement in organocatalysis has been the introduction of urea, thiourea, and squaramide functionalities at the C9 position of cinchona alkaloids. dovepress.comnih.gov These modifications create powerful bifunctional catalysts capable of activating substrates through hydrogen bonding. dovepress.comnih.gov The synthesis of these derivatives typically involves the conversion of the C9 hydroxyl group into an amino group, followed by reaction with an appropriate isocyanate, isothiocyanate, or squarate derivative. tut.ac.jp
The acidity and hydrogen-bonding strength of these moieties play a crucial role in their catalytic activity. acs.org For example, thioureas are generally more acidic than ureas, which can influence the reaction mechanism and stereoselectivity. acs.org Squaramides, with their rigid and planar structure and two N-H groups, are particularly effective hydrogen-bond donors. tut.ac.jpcapes.gov.br These catalysts have proven highly successful in a variety of enantioselective transformations, including Michael additions, aldol reactions, and Mannich reactions, often providing products in high yields and with excellent enantiomeric excess. dovepress.combuchler-gmbh.com
| Catalyst Type | Key Feature | Example Applications |
| Urea Derivatives | Bifunctional activation via hydrogen bonding. nih.gov | Asymmetric addition of malonate to nitroalkenes. capes.gov.br |
| Thiourea Derivatives | Stronger hydrogen-bond donors than ureas. dovepress.com | Enantioselective Michael additions, dovepress.com Mannich reactions, dovepress.com and Strecker reactions. dovepress.com |
| Squaramide Derivatives | Rigid structure with two H-bond donors. tut.ac.jp | Asymmetric Michael addition of nitroalkanes to enones. acs.org |
Application in Phase Transfer Catalysis (PTC)
The first successful use of cinchona alkaloid-derived ammonium (B1175870) salts as PTCs was reported in 1984. rsc.org Since then, a wide range of N-alkylated and N-benzylated quinine derivatives have been developed and applied in various asymmetric reactions, including alkylations, epoxidations, and Michael additions. rsc.orgillinois.edu For instance, N-benzyl quinine derivatives have been effectively used in the asymmetric synthesis of α-amino acids via the alkylation of glycine (B1666218) Schiff bases. nih.gov The development of dimeric and polymer-supported cinchona alkaloid PTCs has also been explored to enhance catalytic activity and facilitate catalyst recovery and reuse. nih.govnih.gov
A notable industrial application of quinine-based PTC is in the synthesis of isoxazoline (B3343090) derivatives, which have pesticidal activity. buchler-gmbh.comacs.org
Use in Resolution of Racemates as a Chiral Tool
Quinine is widely employed as a resolving agent for the separation of enantiomers from a racemic mixture. merckmillipore.comscientificlabs.ie This process relies on the formation of diastereomeric salts between the chiral quinine molecule and the enantiomers of the racemic compound. Due to their different physical properties, such as solubility, these diastereomeric salts can be separated by techniques like fractional crystallization. After separation, the individual enantiomers can be recovered by treating the diastereomeric salts with an acid or base.
Quinine has been successfully used for the resolution of a variety of racemic acids. merckmillipore.com Beyond simple salt formation, quinine can also be used in kinetic resolution processes. In a kinetic resolution, the enantiomers of a racemic mixture react with a chiral reagent or catalyst at different rates. For example, quinine-mediated alcoholysis has been used in the kinetic resolution of racemic anhydrides, leading to the synthesis of enantiomerically enriched products. researchgate.net
Advanced Analytical Methodologies for Quinine Characterization
Chromatographic Separations and Quantification Methods
Chromatography is essential for separating quinine (B1679958) from impurities and its stereoisomers, as well as for its precise quantification in various samples.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of quinine. ontosight.ai It offers high resolution, sensitivity, and accuracy for both separation and quantification. A significant challenge in quinine analysis is its separation from its diastereomer, quinidine (B1679956).
Reversed-phase HPLC (RP-HPLC) is a common mode used for this purpose. The separation is typically achieved on a C18 column. asianpubs.orgresearchgate.net The mobile phase composition is critical for achieving good separation. Often, an acidic mobile phase consisting of a buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate), an organic modifier (e.g., acetonitrile (B52724) or methanol), and sometimes an amine modifier (like triethylamine) is used. asianpubs.orgresearchgate.net The acidic pH ensures that the amine groups in quinine and quinidine are protonated, leading to better peak shape and retention.
For quantification, a UV detector is frequently used, with the detection wavelength typically set at one of quinine's absorption maxima, such as 254 nm or 330 nm. asianpubs.orgresearchgate.net Fluorescence detectors can also be employed, offering higher sensitivity and selectivity, with excitation and emission wavelengths set around 325-340 nm and 375-450 nm, respectively. nih.govresearchgate.net The method's linearity is established by creating a calibration curve from standards of known concentrations, with high correlation coefficients (R² > 0.99) being indicative of a reliable method. researchgate.netfudutsinma.edu.ng
Table 4: Example HPLC Methods for Quinine Analysis This table contains interactive elements. Click on the headers to sort.
| Column | Mobile Phase | Flow Rate (mL/min) | Detection | Application |
|---|---|---|---|---|
| Symmetry C18 (150 x 4.6 mm, 3.5 µm) | Acetonitrile:Water:Triethylamine:Acetic Acid (9:90:0.25:0.75 v/v/v/v), pH 3.03 | 1.0 | UV at 254 nm | Separation of quinine and quinidine. asianpubs.orgresearchgate.net |
| C18 | 0.1 M Ammonium Acetate (pH 7.0):Acetonitrile:Methanol (40:25:35 v/v) | 1.0 | UV at 330 nm | Quantification of quinine. researchgate.net |
| Z-module C18 | 0.05 M Ammonium Formate:Acetonitrile (93.5:6.5 v/v), pH 2.0 | --- | Fluorescence (Ex: 340 nm, Em: 425 nm) | Measurement of quinine and quinidine in plasma. nih.gov |
| Phenomenex Gemini C18 | Acetonitrile:Water (30:70 v/v) | 1.0 | DAD at 254 nm | Quantification of quinine in plant extracts. fudutsinma.edu.ngresearchgate.net |
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Analysis
Gas chromatography (GC) coupled with mass spectrometry (GC-MS) stands as a powerful technique for the quantification and identification of quinine. nih.govresearchgate.net This methodology often involves an initial extraction of quinine from its matrix, followed by chromatographic separation and mass spectrometric detection. nih.gov
A key aspect of GC analysis for compounds like quinine is the potential need for derivatization to increase volatility and improve chromatographic behavior. However, methods have been developed for the analysis of underivatized quinine, simplifying the analytical process. nih.govoup.com These methods can achieve low limits of detection, with sensitivities reaching the nanogram level. oup.com For instance, a method for analyzing underivatized quinine and its diastereomer, quinidine, reported a limit of sensitivity of less than 5 ng per assay. nih.gov
In a specific application, a rapid GC-MS method was developed for the determination of quinine in plasma. nih.gov This method utilized an automated solid-phase extraction (SPE) procedure for sample cleanup and a stable isotope-labeled internal standard for accurate quantification. The use of selected ion monitoring (SIM) mode, focusing on specific mass-to-charge ratios (m/z) for quinine, enhances the selectivity and sensitivity of the analysis. nih.govresearchgate.net The quantification ions for quinine in one such study were m/z 136 and 287. nih.gov
Table 1: Performance Characteristics of a GC-MS Method for Quinine Analysis in Plasma nih.gov
| Parameter | Value |
| Limit of Detection (LOD) | 12.2 µg/L |
| Limit of Quantification (LOQ) | 40.6 µg/L |
| Intra-assay CV | 1.9-4.3% |
| Inter-assay CV | 2.2-11.3% |
| Recovery | 89.8-97.2% |
| Linearity | Up to 10,000 µg/L |
The data in the table demonstrates the robustness and reliability of GC-MS for the quantitative analysis of quinine in biological fluids. The low limits of detection and quantification, coupled with high reproducibility and accuracy, make it a suitable technique for various research and clinical applications. nih.gov
Capillary Electrophoresis (CE) and Isotachophoresis Techniques
Capillary electrophoresis (CE) offers a high-efficiency separation alternative to liquid chromatography for the analysis of quinine. mdpi.comoup.com Various modes of CE, including capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), have been employed for the determination of quinine in different matrices such as beverages, pharmaceuticals, and biological fluids. oup.com
A significant advancement in this area is the online coupling of capillary isotachophoresis (CITP) with CZE. researchgate.netnih.gov This two-dimensional approach, often denoted as CITP-CZE, provides an effective on-line sample pretreatment. nih.gov The CITP step serves to preconcentrate the analyte and eliminate interfering matrix components before the sample is introduced into the CZE separation capillary. nih.gov This hyphenated technique significantly enhances sensitivity, allowing for the direct injection of complex samples like human urine with minimal to no offline sample preparation. nih.gov
One study demonstrated the application of CITP-CZE with diode array detection (DAD) for the direct and highly sensitive quantification of quinine in human urine. nih.gov This method achieved a very low limit of detection of approximately 8.6 ng/mL, which is notably lower than that achieved by some CE methods using more sensitive detection techniques like laser-induced fluorescence (LIF). oup.com
Table 2: Comparison of Detection Limits for Quinine using Different CE-based Methods
| Analytical Technique | Matrix | Limit of Detection (LOD) | Reference |
| CITP-CZE-DAD | Human Urine | ~8.6 ng/mL | nih.gov |
| CITP with UV detection | Urine | 5,000 ng/mL | oup.com |
| CZE with Fluorescence Detection | Biological Material | 3,000 ng/mL | oup.com |
The enhanced separation selectivity achieved by combining the different separation mechanisms of CITP and CZE allows for the isolation of a pure analyte zone, which is crucial for accurate quantification and qualitative analysis. nih.gov
Mass Spectrometry (MS) Applications in Quinine Research
Mass spectrometry (MS) is an indispensable tool in quinine research, providing detailed structural information and highly sensitive detection. lcms.cz It is often coupled with separation techniques like liquid chromatography (LC) or used with novel ionization sources for direct sample analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the sensitive and selective quantification of quinine in complex mixtures. researchgate.netwikipedia.org This technique combines the separation power of LC with the specificity and sensitivity of tandem mass spectrometry. shimadzu.co.uk In a typical LC-MS/MS workflow, quinine is first separated from other components in the sample by an LC column. The eluent from the column is then introduced into the mass spectrometer, where the quinine molecules are ionized, fragmented, and detected.
A fast and specific LC-MS/MS method was developed for the simultaneous determination of quinine and another drug, doxycycline, in pharmaceutical formulations. researchgate.net This method utilized a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. In MRM, specific precursor-to-product ion transitions are monitored for each analyte, which greatly enhances the selectivity and reduces background noise. For quinine, the monitored transition was m/z 325.0 > 307.0. researchgate.net
This LC-MS/MS method demonstrated excellent linearity over a concentration range of 10–1500 ng/mL for both compounds, with a very short total analysis time of 2 minutes. researchgate.net The high sensitivity of LC-MS/MS makes it particularly valuable for pharmacokinetic studies where sample volumes may be limited. shimadzu.co.uk
Atmospheric Pressure-Matrix Assisted Laser Desorption/Ionization Mass Spectrometry (AP-MALDI/MS)
Atmospheric pressure-matrix assisted laser desorption/ionization mass spectrometry (AP-MALDI/MS) is a soft ionization technique that has been successfully applied to the bioanalysis of quinine. nih.govnih.gov This method involves mixing the sample with a matrix compound, such as α-cyano-4-hydroxycinnamic acid, which absorbs laser energy and facilitates the desorption and ionization of the analyte at atmospheric pressure. nih.gov
One innovative application combined dynamic drop-to-drop solvent microextraction (DDSME) with AP-MALDI/MS for the analysis of quinine in human urine and plasma. nih.gov The DDSME technique serves as a pre-concentration step, enhancing the extraction efficiency of quinine from the biological matrix into an organic solvent. nih.gov This approach is particularly advantageous when dealing with very small sample volumes. nih.govcapes.gov.br
The limits of detection for quinine using this combined DDSME/AP-MALDI/MS method were reported to be 0.18 µM in urine and 0.24 µM in plasma, highlighting the sensitivity of the technique for clinical and pharmacokinetic applications. nih.gov
Structural Information from Mass Fragmentation Patterns
The fragmentation pattern of quinine in a mass spectrometer provides a unique fingerprint that is crucial for its identification and structural elucidation. When the protonated molecule of quinine ([M+H]⁺ at m/z 325.1916) is subjected to fragmentation, it yields a series of characteristic product ions. nih.govrsc.org
The fragmentation of quinine can occur at different parts of the molecule, including the quinoline (B57606) core and the quinuclidine (B89598) ring. nih.gov Analysis of these fragmentation patterns can reveal the location of chemical modifications, such as hydroxylation or demethylation, which is particularly important in metabolite identification studies. nih.govresearchgate.net
For example, MSE (a data-independent acquisition mode) analysis has been used to study the metabolites of quinine formed by cytochrome P450 enzymes. nih.gov Modifications on the quinuclidine ring, such as the addition of a hydroxyl group, lead to a mass shift of +16 Da in the fragments corresponding to this part of the molecule. nih.gov Similarly, hydroxylation of the quinoline core results in a corresponding mass shift in the quinoline-containing fragments. nih.gov
Table 3: Common Mass Fragments of Quinine
| m/z (mass-to-charge ratio) | Proposed Fragment Structure/Origin | Reference |
| 325.1916 | [M+H]⁺ (Protonated molecule) | rsc.org |
| 307.0 | Loss of H₂O from the protonated molecule | researchgate.net |
| 136 | Corresponds to the quinoline moiety | nih.govoup.com |
The ability to differentiate between isomers based on their fragmentation patterns is another key advantage of mass spectrometry. While quinine and its diastereomer quinidine have the same molecular weight, their mass spectra can show differences in the relative abundances of certain fragment ions, allowing for their distinction. oup.com
Derivatization and Structure Activity Relationship Sar Studies Theoretical and in Vitro
Synthesis of Quinine (B1679958) Derivatives and Analogs for Research Probes
The synthesis of quinine derivatives and analogs serves as a powerful tool to probe its mechanism of action and to develop new compounds with tailored properties. Chemical modifications have been systematically introduced at various positions on the quinine molecule, including the quinoline (B57606) ring, the C9-hydroxyl group, and the quinuclidine (B89598) nitrogen. clockss.org
Another strategy focuses on creating hybrid molecules by covalently linking quinine to other pharmacophores. For example, hybrid molecules of artemisinin (B1665778) and quinine have been synthesized to explore potential synergistic effects. malariaworld.org Additionally, researchers have developed quinoline-piperidine conjugates, inspired by the structural features of quinine and mefloquine, to generate novel antimalarial agents. nih.gov These syntheses often involve linking functionalized piperidine (B6355638) scaffolds to different quinoline cores. nih.gov
The development of modular synthetic approaches has also been a key focus, allowing for the creation of a diverse library of analogs. A highly tunable quinoline-based fluorescent probe scaffold has been developed, featuring three domains that can be independently engineered to control polarization, photophysical properties, and structural diversity. nih.gov This was achieved through a two-step synthesis from commercially available materials, utilizing regioselective palladium-catalyzed cross-coupling to facilitate combinatorial development. nih.gov The synthesis of the key 2,4-dichloroquinoline (B42001) core involved cyclocondensation followed by chlorination. nih.gov Such modular strategies are invaluable for developing research probes to study biological processes. chemrxiv.org
In Silico and Computational Chemistry Approaches to SAR
Computational chemistry has become an indispensable tool for elucidating the structure-activity relationships of quinine and its derivatives at the molecular level. These in silico methods provide deep insights that complement and guide experimental research.
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as a quinine derivative, and its biological target. These methods have been applied to understand the binding modes and affinities of quinine analogs with various proteins.
For example, in silico studies have investigated quinine and its diastereomer quinidine (B1679956) as potential inhibitors of aldo-keto reductase enzymes AKR1B1 and AKR1B10. plos.orgnih.gov Molecular docking studies predicted that quinidine is more selective for AKR1B1, while quinine shows maximum inhibition of AKR1B10. plos.orgnih.gov These docking results were further validated by MD simulations, which provided insights into the stability of the protein-ligand complexes over time. plos.orgnih.gov The stability of ligand binding is often assessed by analyzing the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) of the protein-ligand complex during the simulation. plos.org
Similar in silico approaches have been used to screen quinine derivatives against various other targets, including the main protease (Mpro) of SARS-CoV-2. dovepress.comresearchgate.netnih.gov Docking studies have shown that quinine derivatives can bind to the active site of these viral proteins, with binding affinity influenced by specific interactions like hydrogen bonds and hydrophobic contacts. researchgate.net MD simulations have also been employed to study the encapsulation of quinine in biodegradable polymeric nanoparticles, a strategy aimed at improving its delivery. nih.gov These simulations revealed that quinine interacts strongly with hydrophobic monomers within the polymer core. nih.gov
| Derivative/Analog | Biological Target | Key Findings from In Silico Studies | Reference |
|---|---|---|---|
| Quinine | AKR1B10 | Exhibited maximum inhibition in molecular docking studies. MD simulations confirmed the stability of the protein-ligand complex. | plos.orgnih.gov |
| Quinidine | AKR1B1 | Found to be a more potent inhibitor than quinine, forming two hydrogen bonds. MD simulations validated docking results. | plos.orgnih.gov |
| Quinine | Caspase-3 | Showed a binding energy of -18.96 kJ/mol with one hydrogen bond interaction with residue Arg207. | plos.orgnih.gov |
| Quinine Derivatives | SARS-CoV-2 Main Protease (Mpro) | All 10 tested derivatives showed potential as antiviral agents in molecular docking studies. | researchgate.net |
| Artemisinin-Quinine Hybrid | Fe(II)PPIX (Heme) | In silico studies evaluated the binding mode and affinity, showing binding via the endoperoxide linkage. | malariaworld.org |
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic electronic and stereochemical properties of quinine and its analogs. These calculations provide valuable data on molecular structure, reactivity, and spectroscopic properties. scirp.orgmdpi.com
DFT studies have been used to determine the optimized geometries, including bond lengths and angles, of quinine and its derivatives. ijpras.commdpi.com These theoretical structures can be compared with experimental data to validate the computational methods. ijpras.com Conformational analysis using DFT has revealed the possibility of conformers stabilized by intramolecular hydrogen bonds between the quinuclidine and quinoline moieties, which may be relevant to the biological activity of these compounds. mdpi.com
Furthermore, DFT calculations are used to compute various molecular descriptors that correlate with chemical reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. ijpras.comscirp.org A smaller energy gap suggests higher reactivity. scirp.org For instance, studies have shown that quinine has a lower energy gap compared to some other antimalarial compounds, indicating greater reactivity. scirp.org Other calculated properties include dipole moment, polarizability, and molecular electrostatic potential (MEP) maps, which help in understanding intermolecular interactions. plos.orgmdpi.com
| Property | Calculated Value/Finding | Significance | Reference |
|---|---|---|---|
| Geometry | Optimized bond lengths, angles, and torsional angles determined. Conformers with intramolecular hydrogen bonds identified. | Provides insight into the stable 3D structure and conformations relevant to biological activity. | ijpras.commdpi.com |
| HOMO-LUMO Energy Gap | Calculated to be 4.12 eV, lower than artemisinin (5.94 eV). | Indicates higher chemical reactivity compared to other molecules. | scirp.org |
| Dipole Moment | Calculated value of 2.004 D. | Influences interactions with other molecules and electric fields. | scirp.org |
| Molecular Electrostatic Potential (MEP) | MEP maps identify electron-rich and electron-poor regions. | Helps to predict sites for intermolecular interactions, such as hydrogen bonding. | mdpi.com |
| Reactivity Descriptors | Found to be chemically reactive based on descriptors like softness and electrophilicity index. | Characterizes the molecule's tendency to participate in chemical reactions. | plos.orgmdpi.com |
Molecular Docking and Dynamics Simulations for Target Interactions
Exploration of Structural Modifications and Their Impact on Fundamental Chemical Reactivity and In Vitro Biological Interactions
The synthesis of diverse quinine derivatives allows for the systematic exploration of how specific structural changes affect chemical reactivity and in vitro biological interactions. SAR studies have established that even minor modifications to the quinine scaffold can significantly alter its biological profile. researchgate.net
The quinoline nucleus is considered essential for antimalarial activity. slideshare.net Modifications to this ring system, such as the introduction of a chloro group at the 7th position (as in chloroquine), are known to be critical for activity against certain parasite strains. slideshare.netnih.gov The nature of the substituent on the quinoline ring can also influence interactions with biological targets. For example, the methoxy (B1213986) group at the 6-position of quinidine's quinoline ring was found to be involved in hydrogen bonding with the AKR1B1 enzyme. nih.gov
The C9-hydroxyl group is another key site for modification. Structure-activity relationship studies have suggested that this hydroxyl group is necessary for antimalarial activity. globalresearchonline.net Esterification of this group with long-chain fatty acids was found to decrease the antimalarial activity against a quinine-sensitive strain of P. falciparum compared to quinine itself. tandfonline.com However, the acetyl derivative, with the shortest acyl group, retained significant activity. tandfonline.com This suggests that the steric bulk and lipophilicity of the substituent at this position play a crucial role in modulating biological interactions.
Modifications at the quinuclidine nitrogen to form quaternary ammonium (B1175870) salts have been explored, particularly in the context of asymmetric phase-transfer catalysis. clockss.org The size of the substituent attached to the quinuclidinium nitrogen was found to be a critical factor for enantioselectivity. clockss.org In vitro studies combining quinine with other drugs, such as the antibiotic erythromycin, have shown a range of interactions, including synergistic and antagonistic effects, depending on the bacterial strain. gsconlinepress.comresearchgate.net These findings highlight that structural modifications can influence not only the primary activity but also interactions with other bioactive molecules.
Future Directions in Quinine Academic Research
Advancements in Stereoselective Synthesis and Reaction Discovery
The quest for an efficient and entirely stereoselective total synthesis of quinine (B1679958) has been a benchmark in organic chemistry for over a century. udel.edu Early efforts, such as those by William Henry Perkin in 1856, were based on incorrect structural assumptions. udel.eduwikipedia.org The correct connectivity was later determined, largely through the work of Paul Rabe, who proposed a synthetic route by reconstructing quinine from quinotoxine. udel.edu This "Rabe connection," involving the formation of the N-1 to C-8 bond to create the quinuclidine (B89598) ring, influenced synthetic strategies for decades. udel.edu
A significant, though not fully stereoselective, synthesis was reported by Woodward and Doering in 1944. nih.gov However, the first truly stereoselective total synthesis was achieved by Gilbert Stork in 2001. ias.ac.inresearchgate.net Stork's approach notably departed from the traditional Rabe route, instead forming the quinuclidine ring via a C8-N bond formation, which successfully controlled the stereochemistry at the crucial C-8 and C-9 asymmetric centers. ias.ac.in The key steps included an intramolecular Staudinger reaction of an azido-ketone to form a tetrahydropyridine (B1245486) intermediate, followed by a stereoselective reduction and intramolecular nucleophilic displacement to produce deoxyquinine, which was then oxidized to quinine. ias.ac.inresearchgate.net
Since Stork's landmark achievement, numerous other synthetic routes have been developed, each aiming for greater efficiency and practicality. researchgate.netresearchgate.net Recent advancements have focused on novel disconnections and catalytic methods. For instance, a 2018 approach utilized a C-H activation followed by an aldol (B89426) reaction to connect the quinoline (B57606) and quinuclidine moieties. researchgate.netresearchgate.netresearchgate.net Organocatalysis has also emerged as a powerful tool. nih.gov Syntheses have employed proline-mediated intramolecular aldol reactions, diphenylprolinol silyl (B83357) ether-mediated Michael reactions, and formal aza-[3+3] cycloaddition/Strecker-type cyanation reactions to construct the chiral piperidine (B6355638) skeleton with high enantioselectivity. nih.govresearchgate.netrsc.org One pot-economical synthesis accomplished the total synthesis of (–)-quinine in just five reaction vessels, highlighting the drive towards more efficient and practical methods. nih.govresearchgate.net These modern strategies not only provide access to natural (–)-quinine but have also enabled the synthesis of its unnatural (+)-enantiomer, which is valuable as a chiral catalyst. researchgate.netrsc.org
| Key Synthetic Strategy | Notable Researchers/Groups | Year | Key Features |
| First Stereoselective Total Synthesis | Gilbert Stork | 2001 | Avoided the "Rabe connection"; used a Staudinger reaction and stereoselective reduction. ias.ac.inresearchgate.net |
| C-H Activation/Aldol Reaction | O'Donovan et al. | 2018 | Connected the two heterocyclic moieties via C-H activation and an aldol reaction. researchgate.netresearchgate.net |
| Organocatalytic Cascade | Córdova, Ishikawa | Recent | Used organocatalysts like diphenylprolinol silyl ether for key cycloaddition/cyanation steps. nih.govresearchgate.netrsc.org |
| Pot-Economical Synthesis | Ishikawa | 2022 | Accomplished synthesis in five reaction vessels using organocatalyst-mediated reactions. nih.gov |
Elucidation of Additional Molecular Interaction Mechanisms (Non-human)
While historically recognized for its antimalarial properties, the precise molecular mechanisms of quinine's action and its interactions with biological systems continue to be an active area of research. A primary mechanism involves the inhibition of hemozoin biocrystallization in the malaria parasite, Plasmodium falciparum. nih.govdrugbank.com The parasite digests hemoglobin in its food vacuole, releasing toxic heme (ferriprotoporphyrin IX). To protect itself, the parasite crystallizes heme into non-toxic hemozoin. nih.gov Quinine, as a weak base, concentrates in the acidic food vacuole and is thought to interfere with this process by binding to heme, preventing its crystallization and leading to a buildup of the toxic substrate. drugbank.comnih.govpediatriconcall.com
Beyond heme binding, research has explored quinine's ability to interact with other biomolecules. Studies using Raman spectroscopy and molecular dynamics (MD) simulations have investigated quinine's interaction with DNA. acs.orgresearchgate.net These studies revealed that protonated quinine can weakly intercalate into the DNA structure, forming π-stacking interactions between its quinoline ring and the DNA base pairs. acs.orgresearchgate.net The quinuclidine headgroup of the quinine molecule simultaneously interacts with the phosphate (B84403) backbone in the minor groove. acs.org This interaction with DNA could potentially inhibit transcription and translation, adding another layer to its mode of action. acs.org
Molecular dynamics simulations have also been used to explore the encapsulation of quinine into biodegradable polymeric nanoparticles, such as those made from poly-(lactic acid) (PLA) and poly-(lactic-co-glycolic acid) (PLGA). nih.gov These studies show that quinine molecules can interact strongly with the polymer core through π-stacking and hydrogen bonding interactions, providing insights for the development of novel drug delivery systems. nih.gov Furthermore, investigations into quinine's interactions with proteins have shown that it can bind to human serum albumin (HSA), potentially influencing its distribution and bioavailability. mdpi.com In non-human systems, research has also suggested that quinine competes with the uptake of aromatic amino acids like tryptophan and tyrosine, potentially causing cellular starvation in protozoa. oup.com
Green Chemistry and Sustainable Production of Cinchona Alkaloids
The production of quinine has traditionally relied on extraction from the bark of the Cinchona tree, a process that presents challenges related to sustainability and supply chain stability. himpharm.comunizg.hr In response, significant research has been directed towards developing greener and more sustainable methods for both the extraction and synthesis of Cinchona alkaloids. himpharm.com
In the area of extraction, modern techniques that align with the principles of green chemistry are being optimized. mdpi.com Microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) have emerged as superior alternatives to conventional methods like Soxhlet extraction. mdpi.comnih.gov These advanced methods offer significant reductions in extraction time and use more environmentally friendly solvents, such as ethanol (B145695). mdpi.comnih.gov For example, an optimized MAE process using 65% ethanol achieved a high yield of quinine from Cinchona officinalis bark in just 34 minutes. mdpi.comnih.gov These techniques not only improve efficiency but also reduce the environmental footprint of the extraction process. mdpi.com
Beyond extraction, green chemistry principles are being applied to the broader lifecycle of Cinchona alkaloids. This includes the sustainable cultivation of Cinchona trees, with a focus on ethical harvesting, reforestation, and supporting local farming communities. plecevo.euforevafarmers.com The use of in vitro propagation techniques is also being explored to provide a reliable source of high-quality plant material. plecevo.eu
Furthermore, Cinchona alkaloids themselves are recognized as valuable tools in green chemistry. tut.ac.jp Their derivatives are widely used as chiral organocatalysts in asymmetric synthesis. rsc.orgacs.org These catalysts operate under mild conditions, often at room temperature and sometimes in water, reducing energy consumption and the need for heavy transition metals. rsc.org The development of polymer-supported and immobilized Cinchona alkaloid catalysts allows for easy separation from the reaction mixture and recycling, further enhancing their sustainability. tut.ac.jprsc.orgnih.gov
Bioengineering of Biosynthetic Pathways for Quinine Production
A promising frontier for the sustainable production of quinine lies in the field of bioengineering. scribd.com By harnessing the power of metabolic engineering and synthetic biology, researchers aim to produce quinine and its precursors in engineered microorganisms, such as Escherichia coli or yeast (Saccharomyces cerevisiae), offering a potential alternative to agricultural sourcing. scribd.comrsc.org
This endeavor first requires a deep understanding of the natural biosynthetic pathway of quinine in the Cinchona plant. rsc.org The pathway begins with the amino acid tryptophan and the monoterpenoid secologanin (B1681713). wikipedia.org Key initial steps involve the enzyme strictosidine (B192452) synthase, which catalyzes a Pictet-Spengler reaction to form strictosidine. wikipedia.org Recent research has elucidated previously unknown steps in the pathway. For example, it was discovered that the characteristic methoxy (B1213986) group of quinine is introduced very early in the pathway, at the level of tryptamine (B22526), rather than at a late stage as previously assumed. mpg.de Researchers identified the specific oxidase and methyltransferase enzymes responsible for converting tryptamine to 5-methoxytryptamine (B125070), which is then carried through the rest of the pathway. mpg.de
With this growing knowledge, scientists are reconstructing parts of the pathway in microbial hosts. researchgate.netoup.com This involves transferring the plant genes that encode the necessary biosynthetic enzymes into a microbial chassis like yeast. rsc.org Yeast is a particularly suitable host due to its compartmentalized structure, which can support complex enzymes like P450s that are crucial for the pathway. rsc.org Challenges remain in fully elucidating the entire pathway and in optimizing the engineered microorganisms to produce high yields of quinine efficiently and cost-effectively. scribd.comrsc.org However, progress is being made in producing key intermediates, such as quinic acid, by modifying the shikimate pathway in E. coli. mdpi.com This bioengineering approach holds the potential to create a stable, sustainable, and scalable supply of quinine and other valuable Cinchona alkaloids. researchgate.net
Exploration of Novel Catalytic Applications and Reagent Development
The unique chiral structure of quinine and its fellow Cinchona alkaloids has made them "privileged" catalysts in the field of asymmetric synthesis. tut.ac.jpbohrium.com Research continues to expand their catalytic applications and to develop novel reagents based on their scaffold. rsc.org These alkaloids and their derivatives are particularly effective as organocatalysts, which offer a green alternative to metal-based catalysts. nih.govtut.ac.jp
A major area of application is in phase-transfer catalysis (PTC). rsc.org Quaternized Cinchona alkaloid derivatives act as highly efficient and enantioselective phase-transfer catalysts for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, including alkylations, Michael additions, and Mannich reactions. rsc.org Modifications to the quinine structure, such as at the C(9)-hydroxyl group or the quinuclidine nitrogen, can be tailored to optimize catalytic efficiency and selectivity for specific reactions. rsc.org
Researchers are also developing bifunctional catalysts that incorporate both a Cinchona alkaloid moiety for stereocontrol and another functional group, like a thiourea (B124793) or squaramide, to activate substrates through hydrogen bonding. rsc.org These catalysts have proven highly effective in reactions such as hydrophosphonylation and aza-Michael additions. rsc.org For example, a quinine-derived squaramide catalyst efficiently produces 3-amino-2-oxoindolin-3-yl-phosphonates with excellent enantioselectivity. rsc.org
The development of novel materials incorporating quinine is another active research direction. mdpi.com For instance, quinine derivatives have been polymerized using Ring-Opening Metathesis Polymerization (ROMP) to create new chiral polymers. mdpi.com These materials have potential applications in enantioseparation and as recyclable, solid-phase catalysts. tut.ac.jpmdpi.com Quinine has also been attached to nanocellulose surfaces using "click" chemistry, creating fluorescent and potentially catalytic biomaterials. nih.gov The continuous development of new C2'-sulfonylated quinine derivatives and other modified structures provides a growing toolbox of chiral ligands and organocatalysts for synthetic chemists. researchgate.net
Q & A
Q. What analytical techniques are most reliable for quantifying quinine sulfate in complex biological matrices, and how can cross-method discrepancies be resolved?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with fluorescence detection is widely used due to quinine sulfate’s intrinsic fluorescence properties . However, discrepancies may arise from matrix effects (e.g., plasma proteins) or calibration curve nonlinearity. To resolve this, validate methods using spike-and-recovery experiments with internal standards (e.g., deuterated quinine) and compare results across platforms (e.g., LC-MS/MS vs. UV-Vis spectrophotometry) .
Q. How do pharmacopeial standards (e.g., USP) define purity thresholds for quinine sulfate, and what deviations warrant further investigation?
- Methodological Answer : The USP monograph specifies limits for impurities (e.g., cinchonidine ≤ 15%) and requires ≥ 99% purity. Deviations in sulfur content (>0.5% variance from the theoretical 4.1%) or nitrogen levels (e.g., 7.67% experimental vs. 7.16% theoretical) indicate potential synthesis errors or degradation . Use elemental analysis (CHNS) and mass spectrometry to trace anomalies.
Advanced Research Questions
Q. What experimental designs are optimal for resolving contradictory data on quinine sulfate’s anti-proliferative effects in cancer cell lines?
- Methodological Answer : Contradictions often stem from variability in cell culture conditions (e.g., serum concentration, hypoxia). Implement a factorial design to isolate variables:
- Variables : Dose-response (0.1–100 µM), exposure time (24–72 hrs), and co-treatment with metabolic inhibitors (e.g., CYP3A4).
- Controls : Include quinine-free media and positive controls (e.g., doxorubicin).
- Analysis : Use ANOVA with post-hoc tests to compare IC50 values across conditions .
Q. How can molecular docking studies improve the design of quinine sulfate derivatives with enhanced antimalarial specificity?
- Methodological Answer : Perform in silico docking (e.g., AutoDock Vina) targeting Plasmodium lactate dehydrogenase (pLDH), a key metabolic enzyme. Focus on:
- Binding affinity : Compare ΔG values of quinine sulfate vs. derivatives.
- Structural modifications : Introduce sulfonamide or triazole groups to enhance hydrogen bonding with pLDH’s active site (Arg98, His195) .
- Validation : Corrogate docking results with in vitro parasite growth inhibition assays .
Q. What statistical approaches are recommended for analyzing batch-to-batch variability in quinine sulfate synthesis, particularly in sulfur content?
- Methodological Answer : Apply multivariate analysis (e.g., PCA) to datasets from multiple synthesis batches. Key parameters:
- Variables : Reaction temperature, sulfonation time, and catalyst concentration.
- Outputs : Sulfur content (target: 4.1%), yield, and impurity profiles.
- Tools : Use JMP or R’s
FactoMineRpackage to identify critical factors driving variability .
Data Contradiction & Synthesis Challenges
Q. Why do fluorescence quantum yield (FQY) measurements for quinine sulfate vary across studies, and how can protocols be standardized?
- Methodological Answer : Variations arise from solvent polarity (e.g., sulfuric acid vs. ethanol) and excitation wavelength differences. Standardize protocols by:
- Solvent : Use 0.1 M H2SO4 (λex = 350 nm, λem = 450 nm).
- Calibration : Cross-validate against certified reference materials (e.g., NIST SRM 2944) .
- Reporting : Include instrument-specific parameters (e.g., slit width, detector gain) in metadata .
Q. How should researchers address inconsistencies in reported logP values for quinine sulfate during pharmacokinetic modeling?
- Methodological Answer : LogP discrepancies (~2.0–3.5) stem from measurement techniques (shake-flask vs. HPLC). Resolve by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
